molecular formula C16H21N3O2S2 B2900231 N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 328018-08-2

N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2900231
CAS No.: 328018-08-2
M. Wt: 351.48
InChI Key: RXWCISTUONOPAF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a thieno[2,3-d]pyrimidinone derivative characterized by a bicyclic thienopyrimidinone core substituted with methyl groups at positions 5 and 6, a sulfanylacetamide side chain, and a cyclohexyl group at the terminal acetamide nitrogen. This scaffold is notable for its structural similarity to kinase inhibitors and antiproliferative agents . Thienopyrimidinones are recognized for their ability to interact with ATP-binding pockets of tyrosine kinases, making them promising candidates for anticancer drug development .

Properties

IUPAC Name

N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-9-10(2)23-15-13(9)14(21)18-16(19-15)22-8-12(20)17-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWCISTUONOPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2S2C_{22}H_{25}N_3O_2S_2 with a molecular weight of 427.58 g/mol. The compound contains a thieno[2,3-d]pyrimidine moiety which is known for its diverse biological activities.

Antiviral Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown effectiveness against various viral targets:

  • Inhibition of HIV : Compounds in this class have been reported to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A study demonstrated that certain derivatives exhibited EC50 values in the nanomolar range against wild-type and resistant strains of HIV .
  • Mechanism of Action : The antiviral activity is primarily attributed to the ability of these compounds to bind to the reverse transcriptase enzyme, preventing viral replication. Molecular docking studies suggest that these compounds interact with critical residues in the enzyme's active site through hydrogen bonding and hydrophobic interactions .

Antitumor Activity

N-cyclohexyl derivatives have also been evaluated for their antitumor effects. A bioassay indicated that related compounds displayed inhibitory activities against various human tumor cell lines such as HL-60 and BGC-823. The EC50 values ranged from 2.12 to 3.96 µg/mL, indicating promising antitumor potential comparable to established chemotherapeutics .

Antifungal Activity

In addition to antiviral and antitumor properties, some derivatives have demonstrated antifungal activity against pathogens like Botrytis cinerea. The EC50 values for these compounds were reported to be around 2.45 µg/mL, which is competitive with commercial fungicides .

Study 1: Antiviral Efficacy

In a recent study focusing on the antiviral efficacy of thieno[2,3-d]pyrimidine derivatives, it was found that modifications at specific positions significantly enhanced their potency against HIV strains. The best-performing compound showed an EC50 value of 0.0228 µmol/L against resistant strains .

Study 2: Anticancer Properties

Another investigation into the anticancer properties revealed that certain derivatives could inhibit cell proliferation in multiple cancer cell lines with minimal cytotoxicity towards normal cells. This selectivity highlights their potential as targeted therapies in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The thieno[2,3-d]pyrimidin-4-one core is a common structural motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their biological implications.

Structural Analogues with Modified N-Substituents

Compound Name Substituents (R) Molecular Formula Molar Mass (g/mol) Key Biological Activity/Findings Reference
N-(2-Phenylethyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 2-Phenylethyl C₁₈H₁₉N₃O₂S₂ 373.49 Antiproliferative activity (MCF7 cells)
2-[(5,6-Dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide 2,2,2-Trifluoroethyl C₁₃H₁₃F₃N₃O₂S₂ 364.38* Enhanced metabolic stability (predicted)
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Unsubstituted acetamide C₁₂H₁₅N₃O₂S₂ 297.40 Unknown activity; used as synthetic intermediate
N-(2-Ethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 2-Ethylphenyl C₂₀H₂₂N₃O₂S₂ 400.54 Potential kinase inhibition (unverified)

Notes:

  • Phenylethyl substituent (C₁₈H₁₉N₃O₂S₂): Demonstrates antiproliferative effects against MCF7 breast cancer cells, likely via tyrosine kinase inhibition .
  • Trifluoroethyl substituent (C₁₃H₁₃F₃N₃O₂S₂): The electron-withdrawing trifluoroethyl group may improve metabolic stability by reducing oxidative degradation .

Analogues with Modified Pyrimidinone Cores

  • CRCM5484: A hexahydropyrido-thienopyrimidinone derivative with a furan-2-ylmethyl group and 2-methylpyridin-3-yl substituent. Exhibits BET-BDII selectivity and anti-leukemic activity, highlighting the importance of extended heterocyclic systems for target specificity .
  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives: Show potent ATP-competitive inhibition of tyrosine kinases, with IC₅₀ values in the nanomolar range .

Chlorophenyl-Substituted Analogues

  • N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide: Exhibits a molar mass of 344.21 g/mol and notable crystallinity (mp 230°C). The dichlorophenyl group enhances hydrophobic interactions in target binding .

Key Research Findings

Substituent Effects on Activity :

  • Aromatic vs. Aliphatic Groups : Phenylethyl and pyridinyl substituents improve antiproliferative activity compared to aliphatic groups (e.g., cyclohexyl), likely due to π-π stacking interactions with kinase domains .
  • Halogenated Aromatics : Chlorophenyl derivatives show enhanced binding affinity but suffer from poor solubility, necessitating formulation optimization .

Synthetic Accessibility: The Gewald reaction and alkylation of thiopyrimidines are common strategies for constructing thienopyrimidinone cores . CRCM5484 was synthesized in 90% yield via a three-step convergent route, demonstrating scalability for analogues .

Structural Insights: Hydrogen-bonding patterns in thienopyrimidinones (e.g., NH···O=C interactions) stabilize crystal packing and influence solubility . The Cambridge Structural Database (CSD) provides critical data on intermolecular interactions for rational drug design .

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